molecular formula C14H17N3O3 B13219103 5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13219103
M. Wt: 275.30 g/mol
InChI Key: DWJKCUSFQFNJOI-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carboxylic acid group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methoxybenzohydrazide with tert-butyl isocyanide in the presence of a suitable catalyst can lead to the formation of the desired triazole compound. The reaction typically requires refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups and the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

5-tert-butyl-1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)13-15-11(12(18)19)16-17(13)9-6-5-7-10(8-9)20-4/h5-8H,1-4H3,(H,18,19)

InChI Key

DWJKCUSFQFNJOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

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